3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid is a chemical compound with the molecular formula C9H16F2N2O2 and a molecular weight of 222.23 g/mol This compound features a piperazine ring substituted with a 2,2-difluoroethyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid typically involves the reaction of piperazine with 2,2-difluoroethyl bromide to form the intermediate 4-(2,2-difluoroethyl)piperazine. This intermediate is then reacted with acrylonitrile followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps as the laboratory preparation, with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The piperazine ring allows for substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,2-difluoroethyl group and piperazine ring play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid: The parent compound.
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid: A similar compound with an additional carbon in the propanoic acid chain.
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid: A similar compound with a shorter acetic acid chain.
Uniqueness
This compound is unique due to the presence of the 2,2-difluoroethyl group, which imparts distinct chemical and biological properties. This fluorinated group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[4-(2,2-difluoroethyl)piperazin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O2/c10-8(11)7-13-5-3-12(4-6-13)2-1-9(14)15/h8H,1-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHLPNPFMCACAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.